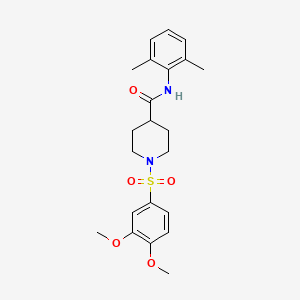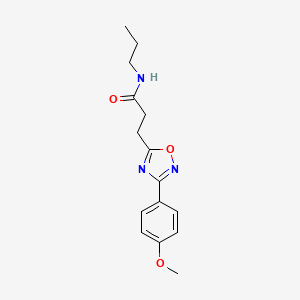
N-(4-ethoxyphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as EPOA, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of EPOA is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways in the body. EPOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. EPOA has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins, which play a role in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
EPOA has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve immune function. EPOA has also been shown to have a positive effect on oxidative stress, which is a major contributor to the progression of many diseases. Furthermore, EPOA has been found to have a protective effect on the liver, making it a potential candidate for the treatment of liver diseases.
実験室実験の利点と制限
EPOA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. EPOA is also soluble in a variety of solvents, making it easy to work with in different experimental setups. However, EPOA has some limitations, including its relatively low potency and selectivity compared to other compounds that target the same enzymes and signaling pathways.
将来の方向性
There are several potential future directions for research on EPOA. One area of interest is the development of more potent and selective analogs of EPOA that could be used as therapeutic agents. Another area of interest is the exploration of the immunomodulatory effects of EPOA, which could have implications for the treatment of autoimmune diseases and other conditions that involve immune dysfunction. Additionally, further research is needed to fully understand the mechanism of action of EPOA and its effects on different signaling pathways in the body.
合成法
The synthesis of EPOA involves the reaction of 4-ethoxyaniline with 2-chloroacetic acid, followed by the reaction of the resulting compound with 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol. The final product is obtained through the reaction of the intermediate compound with acetic anhydride. The synthesis method of EPOA has been optimized to ensure high yield and purity of the product.
科学的研究の応用
EPOA has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. EPOA has also been found to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases. Furthermore, EPOA has been shown to have a positive effect on the immune system, making it a promising candidate for the development of immunomodulatory drugs.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-29-19-14-12-18(13-15-19)25-22(28)16-30-21-11-7-6-10-20(21)24-26-23(27-31-24)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAIEPPGAMQMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)

![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
